molecular formula C6H10ClF2NO B6192063 7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride CAS No. 2648947-36-6

7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride

Cat. No.: B6192063
CAS No.: 2648947-36-6
M. Wt: 185.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is characterized by the presence of two fluorine atoms, an oxygen atom, and an amine group within its bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes .

Chemical Reactions Analysis

Types of Reactions

7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but without the fluorine atoms.

    3-oxabicyclo[4.1.0]heptane: Another similar compound lacking the fluorine atoms and amine group.

Uniqueness

The presence of fluorine atoms and the amine group in 7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride distinguishes it from other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it unique and valuable for specific applications .

Properties

CAS No.

2648947-36-6

Molecular Formula

C6H10ClF2NO

Molecular Weight

185.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.